molecular formula C27H39AuClN2 B2412025 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) CAS No. 852445-84-2

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)

Cat. No. B2412025
CAS RN: 852445-84-2
M. Wt: 624.04
InChI Key: JFKUFZYCJMJAAB-UHFFFAOYSA-M
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Description

Compounds like “Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)” belong to a class of compounds known as N-heterocyclic carbenes (NHCs). NHCs are organic compounds featuring a nitrogen atom in a heterocyclic ring . They are commonly used as ligands in organometallic chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an imidazolium salt with a metal source . The exact procedure can vary depending on the specific substituents and the metal involved .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a metal atom (in this case, gold) coordinated to the nitrogen atom of the carbene . The exact structure can vary depending on the specific substituents .


Chemical Reactions Analysis

NHCs are commonly used as ligands in organometallic chemistry and can participate in a variety of reactions . They are particularly known for their use in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents and the metal involved .

Scientific Research Applications

Catalysis and Polymerization

  • A study by Pump et al. (2015) detailed the use of ruthenium complexes based on 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene in thermally triggered olefin metathesis pre-catalysts/initiators for ring-opening metathesis polymerization (Pump et al., 2015).

Synthesis and Characterization of Gold Complexes

  • Research by Gaillard et al. (2009) focused on synthesizing and characterizing gold(I) complexes containing 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, showcasing the effects of substituent modulation in N-heterocyclic carbenes (Gaillard et al., 2009).

Anticancer Properties

  • Iacopetta et al. (2020) reported the anti-tumor properties of gold and silver carbene complexes, with a focus on a gold-based complex showing promise in anti-cancer research (Iacopetta et al., 2020).
  • Siciliano et al. (2011) explored the anticancer properties of gold(I) N-heterocyclic carbene complexes, evaluating their effectiveness against lung cancer cells (Siciliano et al., 2011).

Alkyne Hydration Catalysis

  • Gatto et al. (2018) studied the use of gold complexes bearing N-heterocyclic carbene ligands in the hydration of alkynes under solvent- and acid-free conditions (Gatto et al., 2018).

Ligand Influence in Gold Complexes

  • Collado et al. (2013) determined the steric and electronic parameters of gold(I) chloride complex bearing N-heterocyclic carbene ligands (Collado et al., 2013).

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling these compounds. They may cause skin irritation and eye irritation .

Future Directions

The use of NHCs in organometallic chemistry is a rapidly growing field, with new applications being discovered regularly. Future research will likely continue to explore the unique properties of these compounds and their potential applications .

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-chlorogold
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTULXWTYFHSDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38AuClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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